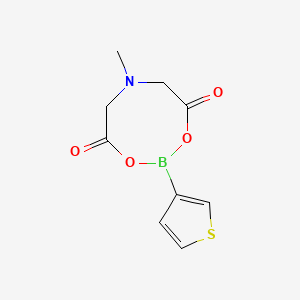
6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione
Übersicht
Beschreibung
6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione, or MTTD, is a dioxazaborocane derivative with a thiophene ring. It is a synthetic compound that has been used in a variety of scientific research applications, including as an enzyme inhibitor, a fluorescent dye, and a photosensitizer. MTTD has a variety of biochemical and physiological effects that have been studied in both in vitro and in vivo experiments.
Wissenschaftliche Forschungsanwendungen
Flame Retardancy in Polymers
6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione is utilized in reducing the flammability of polymers like polystyrene. This is achieved through chemical modification involving the incorporation of flame retardants into the polymer backbone. The application of this boronated compound as a reactive flame retardant leads to the synthesis of homo- and copolymers with various boron contents, which exhibit altered thermal behavior and reduced flammability (Wiącek et al., 2015).
Antimicrobial and Antioxidant Properties
Compounds structurally related to 6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione have been synthesized and screened for antimicrobial and antioxidant properties. These compounds have shown promising activity against various microorganisms and notable free radical scavenging abilities (Raghavendra et al., 2017).
Application in Solar Cells
This compound plays a role in the development of materials for solar cells. Specifically, its structural analogs have been used in the synthesis of conjugated polymers which exhibit high crystallinity and thermal stability. These materials are critical in improving the power conversion efficiency of solar cells (Chen et al., 2011).
Synthesis of Functionalized Borocanes
The compound's structural framework has been explored in the synthesis of functionalized 1,3,6,2-dioxazaborocanes. These synthesized borocanes have potential applications in the development of new materials and chemical processes, demonstrating the versatility and utility of this class of compounds (Lermontova et al., 2008).
Eigenschaften
IUPAC Name |
6-methyl-2-thiophen-3-yl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO4S/c1-11-4-8(12)14-10(15-9(13)5-11)7-2-3-16-6-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNTYUDRQBOSQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(thiophen-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



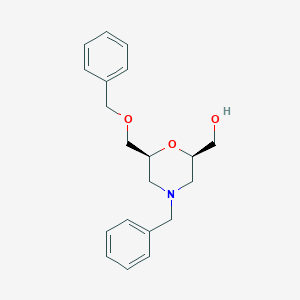
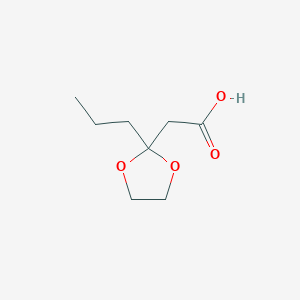
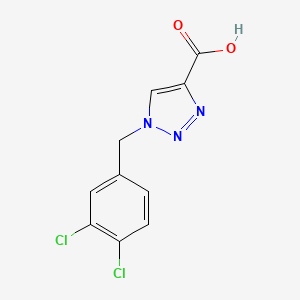
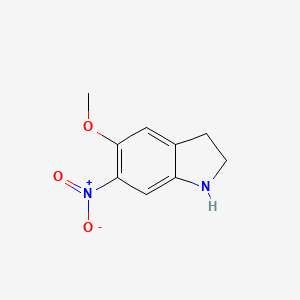
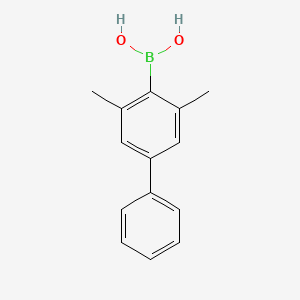
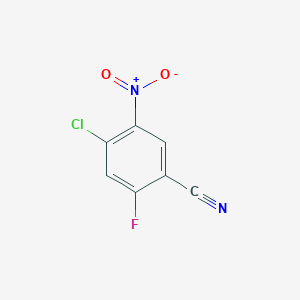
![N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide](/img/structure/B1429233.png)
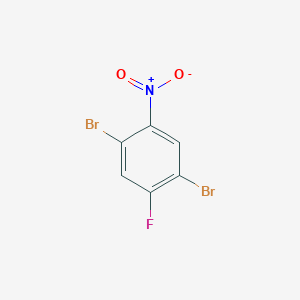
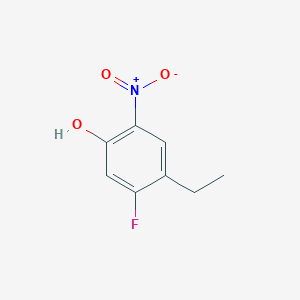
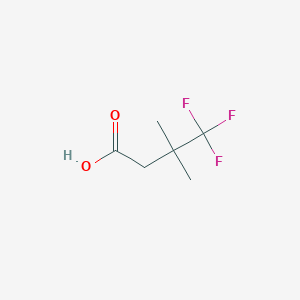
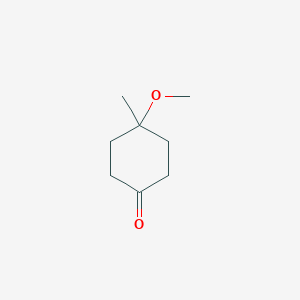
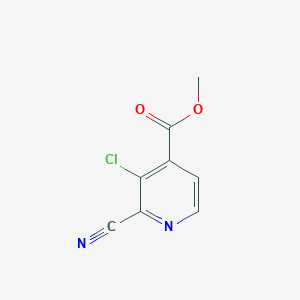
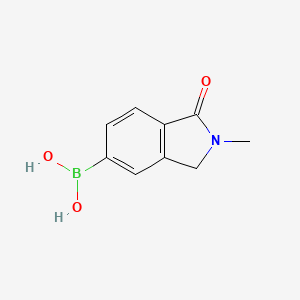
![Methyl{[1-methyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}amine](/img/structure/B1429247.png)